Heroin-CH2-acid-d6

Description

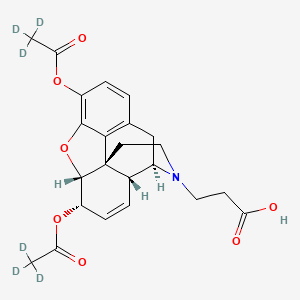

Heroin-CH2-acid-d6 is a deuterated analog of heroin (diacetylmorphine), a semi-synthetic opioid derived from morphine. The compound is chemically modified by replacing six hydrogen atoms with deuterium (²H) at the CH2-acid moiety, a structural feature critical to its pharmacokinetic and analytical applications. Deuterated compounds like this compound are widely employed as internal standards in mass spectrometry (MS) and chromatography due to their near-identical chemical behavior to non-deuterated counterparts but distinct molecular mass, enabling precise quantification in complex matrices such as biological samples or seized drug specimens .

These standards aid in differentiating between endogenous compounds and illicit substances, ensuring accuracy in drug testing and regulatory compliance .

Properties

Molecular Formula |

C23H25NO7 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

3-[(4R,4aR,7S,7aR,12bS)-7,9-bis[(2,2,2-trideuterioacetyl)oxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-yl]propanoic acid |

InChI |

InChI=1S/C23H25NO7/c1-12(25)29-17-5-3-14-11-16-15-4-6-18(30-13(2)26)22-23(15,20(14)21(17)31-22)8-10-24(16)9-7-19(27)28/h3-6,15-16,18,22H,7-11H2,1-2H3,(H,27,28)/t15-,16+,18-,22-,23-/m0/s1/i1D3,2D3 |

InChI Key |

CLAQKZWDSGTQAX-RKTNQOIVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C([2H])([2H])[2H])CCN3CCC(=O)O |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heroin-CH2-acid-d6 involves the deuteration of heroin, which is achieved by replacing hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound is not common due to its specialized use in research. the general approach involves the large-scale synthesis of deuterated compounds, which requires advanced facilities and strict regulatory compliance due to the nature of the substance .

Chemical Reactions Analysis

Types of Reactions

Heroin-CH2-acid-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of heroin to its oxidized forms, such as morphine and other metabolites.

Reduction: Reduction reactions can convert heroin back to its precursor forms.

Substitution: This involves the replacement of functional groups within the molecule, often used in the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., citric acid, ascorbic acid), bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include morphine, 6-monoacetylmorphine, and other metabolites that are significant in the study of opioid pharmacology .

Scientific Research Applications

Heroin-CH2-acid-d6 has several scientific research applications:

Chemistry: Used in the study of deuterated compounds and their properties.

Biology: Helps in understanding the metabolic pathways of opioids.

Medicine: Aids in the development of heroin vaccines and in the study of addiction mechanisms.

Industry: Utilized in the production of specialized research chemicals

Mechanism of Action

Heroin-CH2-acid-d6 exerts its effects by binding to opioid receptors in the brain, particularly the mu-opioid receptors. This binding leads to the inhibition of neurotransmitter release and the hyperpolarization of neurons, resulting in the characteristic effects of opioids such as analgesia and euphoria . The molecular targets and pathways involved include the activation of G-protein coupled receptors and the modulation of neurotransmitter systems .

Comparison with Similar Compounds

Structural and Chemical Properties

Deuterated heroin analogs vary in the position and number of deuterium substitutions, influencing their molecular weight and analytical utility. A comparative analysis is summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Substitution Sites | Primary Application |

|---|---|---|---|---|

| Heroin-CH2-acid-d6 | C21H17D6NO5 (hypothetical) | ~375.45* | CH2-acid moiety (6ײH) | Internal standard for MS/GC |

| Heroin-D3.HCl.monohydrate | C21H20D3NO5·HCl·H2O | 372.44 + 36.46 (HCl/H2O) | Three deuterium atoms | Calibrated reference standard |

| Heroin-D9 | C21H14D9NO5 | 378.47 | Nine deuterium atoms | Forensic impurity profiling |

*Calculated based on heroin’s base molecular weight (369.42 g/mol) and added deuterium.

Key Insights :

- Deuterium Placement : Heroin-CH2-ac2id-d6’s deuterium is localized to the CH2-acid group, whereas Heroin-D9 incorporates deuterium across the entire molecule. This specificity may reduce metabolic interference in pharmacokinetic studies compared to fully deuterated analogs .

- Molecular Weight : The incremental mass differences (e.g., ~6–9 g/mol between this compound and Heroin-D9) are critical for MS detection, enabling distinct ion fragmentation patterns .

Analytical Performance

Deuterated standards are indispensable for methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS). This compound’s structural design minimizes co-elution with non-deuterated heroin, enhancing signal resolution in complex samples. In contrast, Heroin-D3 and Heroin-D9 are optimized for impurity profiling, where trace by-products (e.g., acetylcodeine) and residual solvents are quantified to link seized samples to manufacturing sources .

For example, residual solvent analysis () relies on deuterated analogs to distinguish between synthetic pathways. This compound’s stability in acetonitrile solutions (as noted for Heroin-D3/D9 in ) ensures long-term storage reliability, a key factor in forensic laboratories .

Pharmacological and Regulatory Considerations

Regulatory guidelines () emphasize the need for comparative data on structural analogs to validate safety and efficacy in drug development. For instance, the CH2-acid modification may influence binding affinity to opioid receptors, necessitating in vitro assays to confirm inertness in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.